molecular formula C14H17NO6 B11481255 (2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide

(2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide

Cat. No.: B11481255
M. Wt: 295.29 g/mol
InChI Key: XTRAVUVNFBIYHT-ONEGZZNKSA-N
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Description

(2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Methoxylation: The hydroxyl groups on the benzodioxole ring are methylated using methyl iodide and a base such as potassium carbonate.

    Amide Formation: The final step involves the reaction of the methoxylated benzodioxole with an appropriate acyl chloride or anhydride in the presence of a base to form the enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the double bond in the enamide moiety can yield the corresponding saturated amide.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated amides.

    Substitution: Nitro or halogenated benzodioxole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, benzodioxole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

The compound may have potential therapeutic applications, including as an anti-inflammatory, analgesic, or antineoplastic agent.

Industry

In the industrial sector, such compounds can be used in the development of new polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE would depend on its specific biological target. Generally, benzodioxole derivatives can interact with various enzymes and receptors, modulating their activity through binding interactions. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE: Unique due to its specific substitution pattern and functional groups.

    Other Benzodioxole Derivatives: Compounds such as safrole, piperonyl butoxide, and methylenedioxyamphetamine (MDA) share the benzodioxole core but differ in their substituents and biological activities.

Uniqueness

The uniqueness of (2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to other benzodioxole derivatives.

Properties

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide

InChI

InChI=1S/C14H17NO6/c1-18-12-9(3-4-11(17)15-5-6-16)7-10-13(14(12)19-2)21-8-20-10/h3-4,7,16H,5-6,8H2,1-2H3,(H,15,17)/b4-3+

InChI Key

XTRAVUVNFBIYHT-ONEGZZNKSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1/C=C/C(=O)NCCO)OCO2)OC

Canonical SMILES

COC1=C(C2=C(C=C1C=CC(=O)NCCO)OCO2)OC

Origin of Product

United States

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